An In-depth Technical Guide to the Crystal Structure of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene
An In-depth Technical Guide to the Crystal Structure of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The tricyclic scaffold of 4-azatricyclo[5.2.1.0,2,6]dec-8-ene and its derivatives is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Understanding the precise three-dimensional arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive overview of the crystallographic analysis of the title compound, 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this document will serve as a complete methodological guide for its determination and a predictive analysis based on the crystallographic data of closely related analogues.
Introduction: The Significance of the Azatricyclo[5.2.1.0,2,6]dec-8-ene Core
The rigid, bicyclo[2.2.1]heptane (norbornene) framework inherent to the 4-azatricyclo[5.2.1.0,2,6]dec-8-ene system provides a unique conformational constraint that is of significant interest in the development of novel therapeutics. Derivatives of this scaffold have been investigated for a range of biological targets. The substituent at the 2-position, in this case, a methyl group, is expected to influence the molecule's steric and electronic properties, which in turn can modulate its biological activity.
A precise understanding of the crystal structure provides invaluable information on:
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Molecular Conformation: The exact shape of the molecule in the solid state.
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Intermolecular Interactions: How molecules pack together in a crystal lattice, which can influence physical properties like solubility and melting point.
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Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry of chiral centers.
This guide will walk through the necessary steps to obtain and analyze the crystal structure of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene, providing a robust framework for researchers in the field.
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a multi-step process that requires careful execution. The following is a detailed protocol that serves as a roadmap for the crystallographic analysis of the title compound.
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene. The presence of impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction. Standard organic synthesis procedures followed by rigorous purification, for instance, by column chromatography or recrystallization, are essential. The identity and purity of the compound should be confirmed by methods such as NMR and mass spectrometry.
Crystal Growth
The growth of single crystals of sufficient size and quality is often the most challenging part of the process. Several techniques can be employed, with slow evaporation being the most common for organic molecules.
Protocol for Slow Evaporation:
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Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or a combination thereof) to near saturation in a clean vial.
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Loosely cap the vial to allow for slow evaporation of the solvent.
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Store the vial in a vibration-free environment at a constant temperature.
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Monitor the vial over several days to weeks for the formation of single crystals.
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.
Procedure:
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The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.
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A series of diffraction images are collected as the crystal is rotated.
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The positions and intensities of the diffraction spots are recorded.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Software: Widely used software packages for this purpose include the SHELX suite (SHELXT for structure solution and SHELXL for refinement).
Steps:
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Unit Cell Determination and Data Reduction: The diffraction data is processed to determine the unit cell parameters and space group, and the intensities are corrected for various experimental factors.
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Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
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Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions.[1]
Predicted Crystal Structure and Conformational Analysis
Based on the crystal structures of several related 4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione derivatives, we can predict the key structural features of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene.[1][3][4]
The tricyclic core is expected to adopt a rigid conformation where:
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The six-membered ring of the norbornene moiety adopts a boat conformation .[1]
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The two five-membered rings adopt envelope conformations .[1]
The methyl group at the 2-position will introduce a new stereocenter, and its orientation will be of key interest.
Tabulated Predicted Crystallographic Parameters
The following table provides a predictive summary of the crystallographic data for the title compound, based on published data for analogous structures.
| Parameter | Predicted Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric depending on chirality |
| Z (molecules per unit cell) | 4 or 8 |
| Conformation of 6-membered ring | Boat |
| Conformation of 5-membered rings | Envelope |
Intermolecular Interactions and Crystal Packing
The nature of the substituent at the 4-position (the nitrogen atom) will largely dictate the types of intermolecular interactions observed in the crystal packing. In the case of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene, the secondary amine is capable of acting as a hydrogen bond donor. Therefore, it is highly probable that the crystal structure will be stabilized by intermolecular N-H···N or N-H···π hydrogen bonds. The presence of other functional groups would introduce additional interactions. For instance, in derivatives with carbonyl groups, C-H···O interactions are commonly observed.[1][3]
Conclusion and Future Perspectives
The determination of the crystal structure of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is a crucial step in understanding its chemical and physical properties. This guide provides a comprehensive framework for achieving this, from synthesis and crystal growth to data analysis and interpretation. The predicted conformational features, based on closely related structures, offer a solid starting point for what to expect.
For drug development professionals, an accurate crystal structure will enable more precise in silico modeling, including docking studies with biological targets. This, in turn, will facilitate the design of more potent and selective analogues, ultimately accelerating the drug discovery process. It is our hope that this guide will serve as a valuable resource for researchers working with this important class of molecules.
References
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4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. PMC. [Link]
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4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. PMC. [Link]
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2-(3,5-Dioxo-4-azatricyclo[5.2.1.0]dec-8-en-4-yl)acetic acid. ResearchGate. [Link]
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Biological evaluation of 10-(diphenylmethylene)- 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. ResearchGate. [Link]
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Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]
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Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. PMC. [Link]
